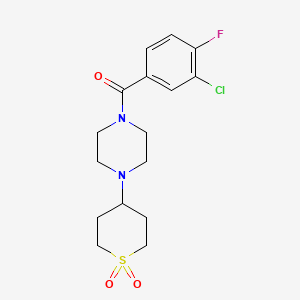

(3-chloro-4-fluorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

Description

The compound (3-chloro-4-fluorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone features a methanone core bridging a 3-chloro-4-fluorophenyl group and a piperazine moiety substituted with a 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group.

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFN2O3S/c17-14-11-12(1-2-15(14)18)16(21)20-7-5-19(6-8-20)13-3-9-24(22,23)10-4-13/h1-2,11,13H,3-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOQKFCXPKCHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their combination through specific chemical reactions. One common synthetic route includes the following steps:

Preparation of the 3-chloro-4-fluorophenyl moiety : This can be achieved through halogenation reactions using chlorine and fluorine sources.

Synthesis of the 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group : This involves the oxidation of tetrahydrothiopyran derivatives.

Formation of the piperazine ring : Piperazine can be synthesized through the reaction of ethylene diamine with ketones or aldehydes.

Coupling of the components : The final step involves the coupling of the prepared phenyl, thiopyran, and piperazine groups using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation : The thiopyran ring can be further oxidized to introduce additional functional groups.

Reduction : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution : Substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely but may include derivatives with altered functional groups, increased molecular complexity, or changes in the oxidation state.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Chemistry : It can be used as a building block for the synthesis of more complex molecules.

Biology : Its biological activity can be explored for potential therapeutic uses.

Medicine : It may have applications in drug development, particularly in targeting specific biological pathways.

Industry : Its unique properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related analogs from literature:

Key Observations:

- Piperazine Substituents : The sulfone group in the target’s thiopyran substituent increases polarity, which may improve solubility over analogs with hydrophobic groups like trifluoromethyl (Compound 21) or nitro (A1329233) .

- Functional Group Impact: Clarke’s compound’s hydroxyl and butanone groups likely facilitate hydrogen bonding and extended pharmacokinetics, contrasting with the target’s rigid methanone bridge . The nitro group in A1329233 may confer electrophilic reactivity, posing stability challenges compared to the target’s sulfone .

Biological Activity

The compound (3-chloro-4-fluorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone (CAS Number: 2034320-86-8) has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 374.9 g/mol. The structure features a chloro-fluoro-substituted phenyl ring, a piperazine moiety, and a thiopyran derivative, which may contribute to its biological properties.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. Research has demonstrated that compounds containing the 3-chloro-4-fluorophenyl motif can inhibit specific enzymes such as AbTYR (tyrosinase), which is involved in melanin biosynthesis. The compound exhibited significant inhibitory activity with IC50 values ranging from 0.19 to 1.72 μM , indicating its potential as a therapeutic agent for conditions related to hyperpigmentation and melanoma .

Interaction with Cellular Pathways

The compound also influences various cellular pathways. Studies have shown that it interacts with the ubiquitin-proteasome system by inhibiting the ubiquitin-activating enzyme E1, leading to increased protein degradation and apoptosis in cancer cells. This mechanism highlights its potential use in oncology, particularly against leukemia and myeloma cells.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from various studies:

Case Study 1: Tyrosinase Inhibition

A study exploring the structure-activity relationship (SAR) of compounds similar to this compound found that modifications to the phenyl ring significantly impacted enzyme inhibition potency. Compounds with chlorine substitutions at specific positions showed enhanced activity compared to their analogs without such modifications .

Case Study 2: Cancer Cell Line Studies

In another investigation, this compound was tested against various cancer cell lines. Results indicated that the compound induced cell death through apoptosis via the inhibition of E1 enzyme activity, suggesting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for (3-chloro-4-fluorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves multi-step pathways:

- Step 1 : Formation of the piperazine-thiopyran dioxide moiety via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .

- Step 2 : Acylation of the piperazine ring with the 3-chloro-4-fluorobenzoyl chloride group under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Control reaction temperature (±2°C) and stoichiometric ratios (1:1.1 for acyl chloride to piperazine) to minimize side products. Use HPLC to monitor intermediate purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the fluorophenyl and sulfone groups. For example, the sulfone protons in the thiopyran ring resonate at δ 3.2–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] calculated for CHClFNOS: 382.0721) .

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsomes) to identify bioavailability issues. For instance, high logP (>3) may limit aqueous solubility .

- Dose-Response Correlation : Conduct staggered dosing in animal models (e.g., rodents) to establish therapeutic index and compare with IC values from cell-based assays. Adjust formulations (e.g., PEGylation) to enhance in vivo activity .

- Contradiction Analysis : If in vitro potency (e.g., IC = 50 nM) does not translate in vivo, evaluate off-target effects via kinase profiling or transcriptomics .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this methanone compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing Cl/F on the phenyl ring with Br/CF) and test binding affinity to target receptors (e.g., serotonin or dopamine receptors) .

- Functional Group Analysis : Compare sulfone (SO) vs. sulfide (S) in the thiopyran ring using enzymatic assays. For example, sulfone derivatives show enhanced metabolic stability but reduced permeability .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity. Include descriptors like polar surface area (PSA) and molar refractivity .

Q. How can researchers address conflicting data on the compound’s metabolic stability across different studies?

- Methodological Answer :

- Standardized Assay Conditions : Use consistent enzyme sources (e.g., human liver microsomes vs. rat hepatocytes) and incubation times (30–60 min) .

- CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6, etc., to identify enzyme-specific interactions. For example, a >50% inhibition at 10 μM suggests high metabolic liability .

- Cross-Study Validation : Replicate key experiments (e.g., half-life in plasma) using identical protocols and statistical methods (e.g., two-way ANOVA) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.